1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, with an aldehyde functional group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with trifluoromethyl-substituted aldehydes under mild conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products:
Oxidation: 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(Trifluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
- 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde
- 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Comparison: 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the aldehyde group, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable tool in various research applications .
Biological Activity
1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrazole ring with a trifluoromethyl group and an aldehyde functional group. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that pyrazole derivatives often exhibit significant antitumor properties. Compounds similar to this compound have been reported to inhibit the growth of various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase enzymes or modulation of pro-inflammatory cytokines .
- Antimicrobial Activity : Some studies have indicated that pyrazole compounds demonstrate antimicrobial effects against bacteria and fungi, making them potential candidates for antibiotic development .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazoles act as inhibitors of key enzymes involved in cancer progression and inflammation. For instance, they may inhibit kinases or other signaling pathways that are crucial for tumor growth .
- Interaction with Biological Targets : Molecular docking studies suggest that this compound can bind to specific targets such as tubulin, which is essential for cancer cell mitosis . This binding disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activity of pyrazole derivatives, including this compound:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. The compound's lipophilicity due to the trifluoromethyl group suggests favorable absorption characteristics. Additionally, structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance its bioavailability and reduce toxicity .
Properties
IUPAC Name |
1-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)10-2-4(3-11)1-9-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIZRECPEHSAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1556454-55-7 |
Source
|
Record name | 1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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